Fluphenazine decanoate dihydrochloride

Pharmacokinetics Long-Acting Injectable Prodrug Hydrolysis

Select this specific dihydrochloride salt for research & analytical workflows requiring accurate long-acting depot pharmacokinetic modeling. Its distinct 14–15 day elimination half-life and 4–6 week steady-state profile differentiate it from alternative esters or haloperidol decanoate. With a documented 44.4% parkinsonism incidence (vs. 30.6% for haloperidol decanoate), it serves as a reliable tool compound for extrapyramidal symptom research. As a pharmacopeial reference standard, it is essential for ANDA method validation, impurity profiling, and QC release testing. Also validated for hyperprolactinemia induction studies. For R&D use only; not for human administration.

Molecular Formula C32H46Cl2F3N3O2S
Molecular Weight 664.7 g/mol
CAS No. 2376-65-0
Cat. No. B1673470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine decanoate dihydrochloride
CAS2376-65-0
SynonymsFluphenazine Decanoate Dihydrochloride
Molecular FormulaC32H46Cl2F3N3O2S
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
InChIInChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
InChIKeyIJIYWOFSPALWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluphenazine Decanoate Dihydrochloride (CAS 2376-65-0) for Long-Acting Injectable Antipsychotic Research and Analytical Development


Fluphenazine decanoate dihydrochloride (CAS 2376-65-0) is the dihydrochloride salt of the decanoate ester prodrug of fluphenazine, a high-potency typical antipsychotic belonging to the phenothiazine class . It is specifically formulated as a long-acting injectable (LAI) for intramuscular administration, designed to release the active fluphenazine moiety slowly via in vivo hydrolysis over several weeks . This depot formulation is utilized in research and as a reference standard for analytical method development and quality control in the production of fluphenazine-based medications [1].

Why Fluphenazine Decanoate Dihydrochloride (CAS 2376-65-0) Cannot Be Casually Interchanged with Other Fluphenazine Esters or Depot Antipsychotics


Direct substitution of fluphenazine decanoate with another fluphenazine ester or a different depot antipsychotic is not feasible without a detailed understanding of their distinct pharmacokinetic and pharmacodynamic profiles. The decanoate ester is purposefully selected for its specific hydrolysis kinetics, which governs the rate of release of the active fluphenazine and dictates the clinically relevant elimination half-life and dosing interval [1]. Replacing it with an alternative like fluphenazine enanthate or haloperidol decanoate introduces quantifiable differences in systemic exposure, side effect burden, and required adjunctive medication [2]. The following quantitative evidence underscores why fluphenazine decanoate dihydrochloride is a distinct chemical entity with unique properties that directly impact its scientific and industrial application.

Quantifiable Differentiators: Evidence-Based Comparison of Fluphenazine Decanoate Dihydrochloride (CAS 2376-65-0)


Elimination Half-Life: Fluphenazine Decanoate vs. Enanthate Prodrugs

Fluphenazine decanoate demonstrates a significantly longer elimination half-life for the parent drug fluphenazine compared to the enanthate ester prodrug. This difference in pharmacokinetic profile is a primary factor that led to the clinical discontinuation of fluphenazine enanthate in favor of the decanoate formulation [1].

Pharmacokinetics Long-Acting Injectable Prodrug Hydrolysis

In Vitro Hydrolysis Rate: A Mechanistic Basis for Differentiated PK

The differential pharmacokinetic profile between fluphenazine decanoate and enanthate is mechanistically explained by their rates of hydrolysis. Studies in human plasma and liver microsomes demonstrate that fluphenazine enanthate undergoes much faster enzymatic conversion to the active parent drug compared to fluphenazine decanoate [1].

Bioconversion Enzymatic Hydrolysis Prodrug Activation

Extrapyramidal Symptom Profile: Fluphenazine Decanoate vs. Haloperidol Decanoate

In a double-blind, active comparator-controlled clinical trial, the incidence of extrapyramidal symptoms (EPS) was numerically higher in patients treated with fluphenazine decanoate compared to haloperidol decanoate. This is evidenced by the reported rates of specific EPS and the required use of antiparkinsonian medication [1].

Adverse Effects Extrapyramidal Symptoms EPS Clinical Comparison

Time to Steady-State: Fluphenazine Decanoate's Prolonged Accumulation

The pharmacokinetic profile of fluphenazine decanoate is characterized by a prolonged accumulation phase following multiple dosing. This is in contrast to other formulations where steady-state is reached more rapidly [1].

Pharmacokinetics Steady-State Dosing Interval Long-Acting Injectable

Comparative Potency on Prolactin Secretion: Fluphenazine vs. Haloperidol Decanoate

Fluphenazine decanoate appears to be more potent than haloperidol decanoate in provoking prolactin secretion, a pharmacodynamic effect indicative of its high potency D2 receptor antagonism in the tuberoinfundibular pathway [1].

Prolactin Endocrine D2 Antagonism Pharmacodynamics

Optimal Applications of Fluphenazine Decanoate Dihydrochloride (CAS 2376-65-0) Based on Differentiating Evidence


Research on Long-Term Antipsychotic Adherence and Relapse Prevention

The extended 14-15 day elimination half-life and 4-6 week time to steady-state make fluphenazine decanoate dihydrochloride an ideal research tool for studies modeling long-term medication adherence and relapse prevention in chronic psychotic disorders. Its pharmacokinetic profile directly supports protocols requiring once- or twice-monthly administration, a key differentiator from shorter-acting formulations [1]. For instance, studies have demonstrated that its use significantly reduces relapse rates over the long term (RR 0.35, CI 0.2 to 0.6) [2].

Investigating Extrapyramidal Side Effects (EPS) and Parkinsonism

Based on head-to-head clinical trial data showing a higher incidence of parkinsonism (44.4% vs. 30.6%) and akinesia (22.2% vs. 2.8%) compared to haloperidol decanoate, fluphenazine decanoate dihydrochloride is a potent tool compound for reliably inducing a parkinsonian state in research models [1]. This makes it particularly valuable for investigating the pathophysiology of antipsychotic-induced movement disorders, screening novel adjunctive therapies for EPS, and studying the dopamine-acetylcholine imbalance in the basal ganglia.

Analytical Reference Standard for ANDA and QC in Generic Drug Production

Fluphenazine decanoate dihydrochloride serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of fluphenazine decanoate injectable formulations [1]. Its use ensures the accurate identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and finished drug products, as required by regulatory agencies.

Studies on Prolactin Secretion and Endocrine Dysregulation

Given its demonstrated potency in provoking prolactin secretion at steady state compared to haloperidol decanoate, fluphenazine decanoate dihydrochloride is a preferred research compound for inducing hyperprolactinemia [1]. This application is essential for studies focused on the endocrine consequences of D2 receptor blockade, including investigations into antipsychotic-induced galactorrhea, amenorrhea, sexual dysfunction, and bone mineral density loss.

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